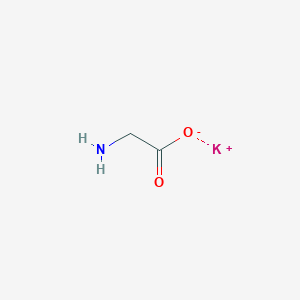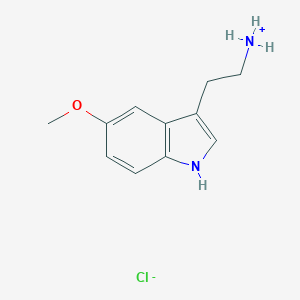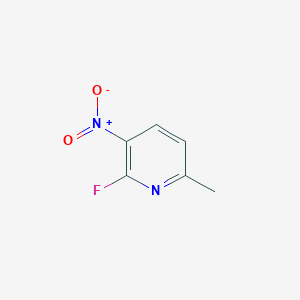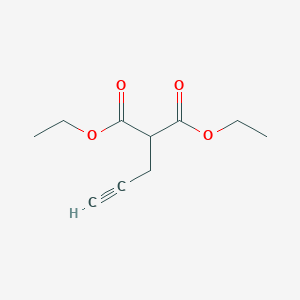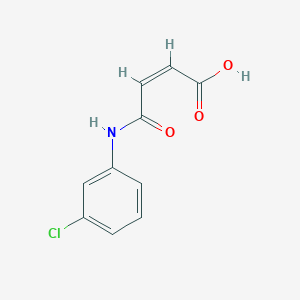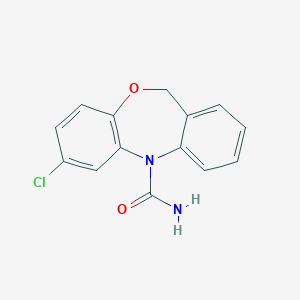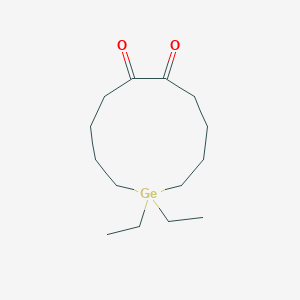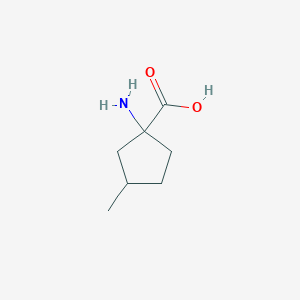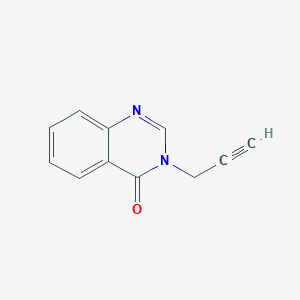
3-(2-Propynyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-Propynyl)-4(3H)-quinazolinone is a derivative of the 4(3H)-quinazolinone family, which is known for its broad applications in medicinal chemistry, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . While the specific compound 3-(2-Propynyl)-4(3H)-quinazolinone is not directly mentioned in the provided papers, the general class of 4(3H)-quinazolinones is well-studied, and the synthesis and biological activity of various derivatives have been reported .
Synthesis Analysis
The synthesis of 4(3H)-quinazolinones can be achieved through several methods. One approach involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate [PIDA] . Another method includes the reaction of 2-amino-benzamide and acylchlorides in the presence of silica-supported Preyssler nanoparticles under ultrasonic irradiation . Additionally, a three-component synthesis using isatoic anhydride, orthoesters, and amines catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been reported .
Molecular Structure Analysis
The molecular structure of 4(3H)-quinazolinones is characterized by a bicyclic system consisting of a fused benzene and pyrimidine ring. The 3H denotes the presence of a hydrogen atom at the third position of the pyrimidine ring, which is part of the quinazolinone core. The structural diversity of these compounds allows for the synthesis of various derivatives with different substituents attached to the core structure .
Chemical Reactions Analysis
4(3H)-quinazolinones can undergo various chemical reactions to yield a wide range of biologically active derivatives. For instance, treatment of 3-amino-4(3H)-quinazolinone with different reagents such as isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate can lead to the formation of urea, thiourea, thiazole, and pyrimidine derivatives, respectively . Additionally, the synthesis of novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety has been achieved by reacting various aromatic aldehydes with an intermediate compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4(3H)-quinazolinones are influenced by their molecular structure and the substituents present. These properties are crucial for their biological activity and pharmacokinetic profile. While the specific physical and chemical properties of 3-(2-Propynyl)-4(3H)-quinazolinone are not detailed in the provided papers, the general class of 4(3H)-quinazolinones exhibits low toxicity and good protection against seizures in animal models when administered intraperitoneally . The presence of different substituents can significantly affect the solubility, stability, and reactivity of these compounds .
安全和危害
The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, causes serious eye damage, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, causes damage to organs (larynx) through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
3-prop-2-ynylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWFESXIVOHRKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345295 |
Source


|
| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Propynyl)-4(3H)-quinazolinone | |
CAS RN |
16347-56-1 |
Source


|
| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



